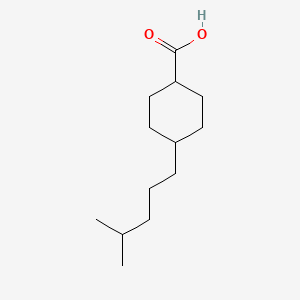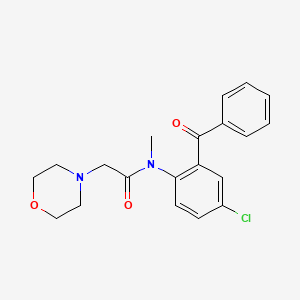
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- is a fascinating chemical compound with a wide range of applications in scientific research. This compound is known for its unique structure and properties, making it valuable in various fields such as chemistry, biology, medicine, and industry.
準備方法
The synthesis of 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- involves several steps. One common synthetic route includes the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 2-benzoyl-4-chlorophenylamine under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.
化学反応の分析
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the morpholine ring can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in material science for the development of new materials with unique properties.
作用機序
The mechanism of action of 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- can be compared with other similar compounds such as:
4-Morpholineacetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-: This compound has a similar structure but with different functional groups, leading to distinct properties and applications.
N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide: Another closely related compound with variations in its chemical structure.
The uniqueness of 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- lies in its specific combination of functional groups, which confer unique properties and make it valuable for various research applications.
特性
CAS番号 |
83132-29-0 |
|---|---|
分子式 |
C20H21ClN2O3 |
分子量 |
372.8 g/mol |
IUPAC名 |
N-(2-benzoyl-4-chlorophenyl)-N-methyl-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-22(19(24)14-23-9-11-26-12-10-23)18-8-7-16(21)13-17(18)20(25)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
InChIキー |
LVNPDVFJFPPMIM-UHFFFAOYSA-N |
正規SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


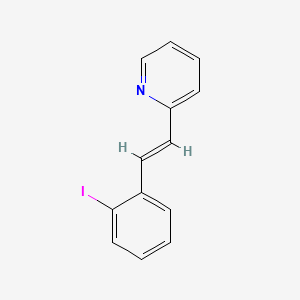
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
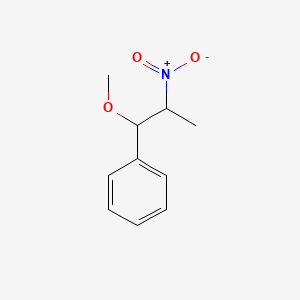
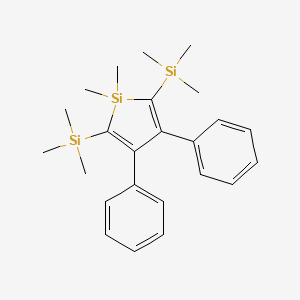

![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride](/img/structure/B14433190.png)

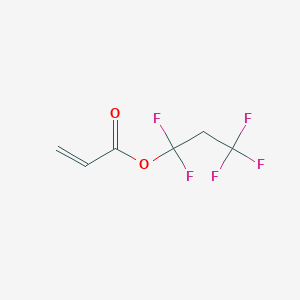
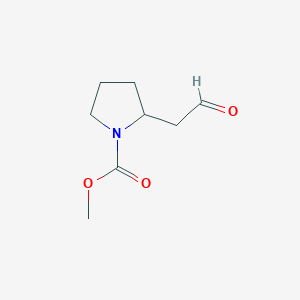
![Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B14433209.png)


![9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14433236.png)
